![molecular formula C9H8BrN3O2 B14034113 Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the bromine atom and the triazole ring in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is advantageous due to its short reaction time, broad substrate scope, and good functional group tolerance. The reaction conditions are optimized to ensure high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions.
Condensation Reactions: The carboxylate group can undergo condensation with amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used.
Condensation Reactions: Reagents like amines and alcohols in the presence of catalysts are used.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and other substituted derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Condensation Reactions: Products include amides and esters formed from the carboxylate group.
Scientific Research Applications
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its biological activities.
Biological Studies: It is studied for its potential as an inhibitor of various enzymes and receptors.
Material Science: It is used in the synthesis of new materials with unique properties.
Pharmaceutical Industry: It is explored for its potential in drug development and formulation.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The bromine atom and carboxylate group enhance its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its biological effects .
Comparison with Similar Compounds
Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:
- Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[1,5-a]pyridine derivatives
These compounds share the triazole and pyridine rings but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C9H8BrN3O2 |
|---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 7-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-12-11-7-5-6(10)3-4-13(7)8/h3-5H,2H2,1H3 |
InChI Key |
DWVFYOPSELYQRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


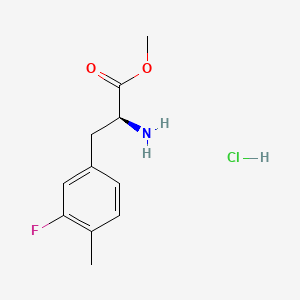
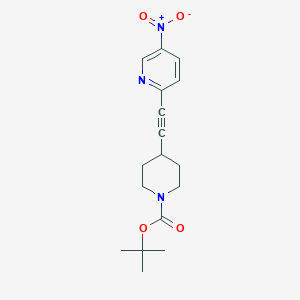

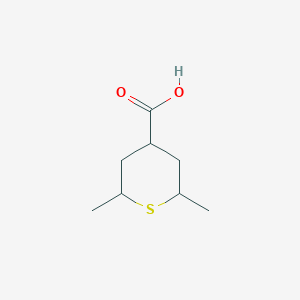


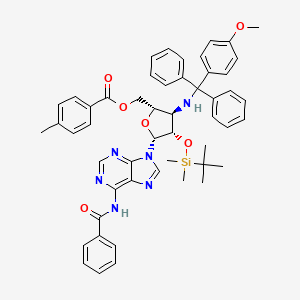


![Ethyl 4,11-dimethoxy-5,10-dioxo-5,10-dihydroanthra[2,3-B]furan-2-carboxylate](/img/structure/B14034071.png)

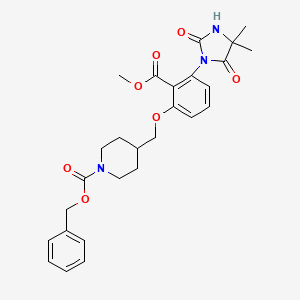

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
